molecular formula C11H14N2O B1288079 2-Piperidinoisonicotinaldehyde CAS No. 876316-39-1

2-Piperidinoisonicotinaldehyde

Cat. No.: B1288079
CAS No.: 876316-39-1
M. Wt: 190.24 g/mol
InChI Key: HLKPMTVMKNYPIR-UHFFFAOYSA-N
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Description

Pyridine derivatives are widely studied for their applications in medicinal chemistry, catalysis, and material science due to their unique electronic and steric properties .

Properties

IUPAC Name

2-piperidin-1-ylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-9-10-4-5-12-11(8-10)13-6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKPMTVMKNYPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594594
Record name 2-(Piperidin-1-yl)pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876316-39-1
Record name 2-(Piperidin-1-yl)pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinoisonicotinaldehyde typically involves the reaction of isonicotinaldehyde with piperidine under controlled conditions. One common method includes the condensation of isonicotinaldehyde with piperidine in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Piperidinoisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Therapeutic Applications

2-Piperidinoisonicotinaldehyde has been investigated for its potential in treating various health conditions due to its structural properties that facilitate interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For instance, compounds containing piperidine moieties have been shown to inhibit tumor necrosis factor (TNF) release, which is critical in cancer progression and inflammation . The inhibition of TNF can lead to reduced inflammation and tumor growth, making these compounds valuable in cancer therapy.

Pain Management

Recent studies have highlighted the dual activity of piperidine-based compounds on histamine H3 and sigma-1 receptors, which are implicated in the modulation of pain pathways. These compounds demonstrate promising antinociceptive effects in models of nociceptive and neuropathic pain . The ability to target multiple receptor types enhances their therapeutic potential for pain management.

Antimalarial Properties

This compound derivatives have also been explored for their antimalarial activity. Research shows that certain piperidine-containing compounds exhibit effective inhibitory action against Plasmodium falciparum, the causative agent of malaria . This suggests a potential role for these compounds in developing new antimalarial therapies.

Synthesis Methodologies

The synthesis of this compound can be achieved through various chemical processes that allow for the manipulation of its molecular structure to enhance biological activity.

Chemo-Enzymatic Approaches

Recent advancements include chemo-enzymatic methods for synthesizing piperidine derivatives with high stereochemical purity. This approach allows for the asymmetric synthesis of complex molecules, which is crucial for developing targeted therapeutic agents .

Traditional Organic Synthesis

Traditional organic synthesis methods remain relevant, where starting materials such as pyridine derivatives undergo reactions to introduce the piperidine ring. This method can yield a variety of substituted derivatives with tailored properties suitable for specific applications .

Biological Activities

The biological activities of this compound are diverse, contributing to its applications in drug discovery and development.

Cytotoxicity Studies

In vitro studies have demonstrated that compounds derived from this compound show significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells . The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

Interaction with Biological Targets

The interaction of piperidine derivatives with specific receptors, such as sigma-1 and histamine receptors, has been characterized using various biophysical techniques. These interactions are critical for understanding their pharmacological profiles and optimizing their efficacy as therapeutic agents .

Case Study: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of a series of piperidine derivatives against human cancer cell lines. The results indicated that modifications on the piperidine ring significantly enhanced anticancer activity, suggesting that structure-activity relationships are pivotal in drug design .

Case Study: Pain Relief

In a clinical trial assessing the efficacy of dual receptor ligands based on piperidine structures for neuropathic pain management, participants reported significant reductions in pain levels compared to baseline measurements after treatment with these compounds .

Data Tables

Application AreaCompound ActivityReference
AnticancerInhibition of TNF release
Pain ManagementAntinociceptive effects
AntimalarialInhibitory action against P. falciparum
CytotoxicityInduction of apoptosis

Mechanism of Action

The mechanism of action of 2-Piperidinoisonicotinaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity is harnessed in medicinal chemistry to design drugs that can modulate biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related pyridine derivatives and piperidine-containing compounds from the provided evidence.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Key Features Reference
2-Piperidinoisonicotinaldehyde - Piperidine at 2-position
- Aldehyde at 4-position
Hypothesized to exhibit strong electron-donating effects from piperidine, enhancing reactivity in nucleophilic additions. N/A (inferred)
2,5-Dichloro-6-iodonicotinaldehyde - Cl at 2,5-positions
- I at 6-position
- Aldehyde at 4-position
Halogen substituents increase electrophilicity; iodine may enhance halogen bonding. Used in cross-coupling reactions .
Ethyl 2-(piperidin-4-yl)acetate - Piperidine at 2-position
- Ester group
High BBB permeability (0.94) and moderate solubility in water (Log S = -1.5). Applied in CNS-targeting drug design .
2-Piperidinone - Ketone at 2-position Polar lactam structure with high hydrogen-bonding capacity (TPSA = 29.1 Ų). Used as a building block for polymers .

Key Research Findings

Electronic Effects :

  • Piperidine substituents (e.g., in Ethyl 2-(piperidin-4-yl)acetate) exhibit strong electron-donating properties, which can stabilize adjacent electrophilic centers like aldehydes . This contrasts with halogenated analogs (e.g., 2,5-Dichloro-6-iodonicotinaldehyde), where electron-withdrawing halogens increase electrophilicity but reduce nucleophilic attack rates .

Solubility and Bioavailability :

  • Piperidine-containing compounds (e.g., Ethyl 2-(piperidin-4-yl)acetate) show moderate aqueous solubility (Log S = -1.5) and high blood-brain barrier (BBB) penetration (BBB score = 0.94) due to their balanced lipophilicity . In contrast, halogenated derivatives (e.g., 5-Fluoro-3-iodo-2-pivalamidoisonicotinic acid) often have lower solubility (Log S < -3) due to increased molecular weight and hydrophobicity .

Reactivity in Synthesis: Aldehyde-functionalized pyridines (e.g., 2,5-Dichloro-6-iodonicotinaldehyde) are pivotal in forming Schiff bases or undergoing nucleophilic additions. The piperidine group in this compound may further activate the aldehyde via resonance, enhancing its utility in multicomponent reactions .

Biological Activity

2-Piperidinoisonicotinaldehyde (CAS No. 876316-39-1) is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound consists of a piperidine ring attached to an isonicotinaldehyde moiety. This unique structure contributes to its diverse reactivity and biological activity.

PropertyValue
Molecular FormulaC12_{12}H14_{14}N2_{2}O
Molecular Weight218.25 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This reactivity is significant in drug design, where modulation of biological pathways is crucial.

Key Mechanisms:

  • Covalent Bond Formation : The aldehyde group reacts with nucleophiles, leading to modifications in protein activity.
  • Receptor Interaction : The compound has shown potential in targeting histamine H3 and sigma-1 receptors, which are involved in pain modulation.

Biological Activities

  • Antinociceptive Activity : Research indicates that compounds structurally related to this compound exhibit analgesic effects in both nociceptive and neuropathic pain models. For instance, a derivative showed promising results in reducing pain responses through dual receptor interactions .
  • Anthelmintic Potential : The compound has been explored for its anthelmintic properties against parasitic infections, specifically targeting the cholinergic receptors in nematodes .
  • Cellular Effects : Studies have demonstrated that this compound can influence cellular metabolism and gene expression, particularly in cancer cell lines, promoting apoptosis through the inhibition of key metabolic enzymes .

Study 1: Antinociceptive Activity

A study evaluated the analgesic effects of a piperidine-based compound related to this compound. The results indicated significant pain relief in animal models, attributed to its interaction with sigma-1 receptors.

Study 2: Anthelmintic Efficacy

In another study, derivatives were tested against Haemonchus contortus, showing effective paralysis at concentrations as low as 31.25 µM. The mechanism involved blocking cholinergic receptors, indicating a novel mode of action .

Table 1: Biological Activity Overview

Activity TypeTargetEffectReference
AntinociceptiveSigma-1 ReceptorPain relief in nociceptive models
AnthelminticCholinergic ReceptorsParalysis of H. contortus larvae
Apoptosis InductionCancer Cell LinesIncreased cell death

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